((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol
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Overview
Description
((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with benzyl and benzyloxymethyl groups, as well as a hydroxymethyl group. The stereochemistry of the compound is defined by the (2S,6R) configuration, indicating the specific spatial arrangement of the substituents around the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Chemistry
In chemistry, ((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique properties make it valuable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ((2S,6R)-6-(Difluoromethyl)morpholin-2-yl)methanol
- ((2S,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol hydrochloride
Uniqueness
((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is unique due to the presence of both benzyl and benzyloxymethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, solubility, and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C20H25NO3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[(2S,6R)-4-benzyl-6-(phenylmethoxymethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C20H25NO3/c22-14-19-12-21(11-17-7-3-1-4-8-17)13-20(24-19)16-23-15-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2/t19-,20+/m0/s1 |
InChI Key |
FIXBPASWOSCPPO-VQTJNVASSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO |
Canonical SMILES |
C1C(OC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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